molecular formula C12H22ClNO2 B11728767 Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 72422-69-6

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B11728767
CAS No.: 72422-69-6
M. Wt: 247.76 g/mol
InChI Key: ICGGDEBFLLTBMB-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . This compound is known for its unique bicyclic structure, which makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several methods. One notable method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This method provides good to excellent yields with high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. its unique bicyclic structure allows it to interact with biological molecules in a specific manner, potentially leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can be compared with other similar compounds such as Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate . These compounds share similar bicyclic structures but differ in their functional groups, which can lead to differences in their chemical properties and applications. The unique dimethylamino group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and biological activity.

Properties

CAS No.

72422-69-6

Molecular Formula

C12H22ClNO2

Molecular Weight

247.76 g/mol

IUPAC Name

methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-13(2)12-7-4-11(5-8-12,6-9-12)10(14)15-3;/h4-9H2,1-3H3;1H

InChI Key

ICGGDEBFLLTBMB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C12CCC(CC1)(CC2)C(=O)OC.Cl

Origin of Product

United States

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